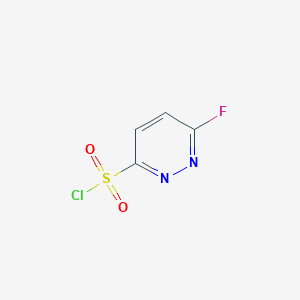

6-Fluoropyridazine-3-sulfonyl chloride

Description

Contextual Significance of Pyridazine (B1198779) Sulfonyl Chlorides in Heterocyclic Chemistry

The importance of pyridazine sulfonyl chlorides is best understood by first examining the broader classes of compounds to which they belong: azine sulfonyl chlorides and fluorinated heterocycles.

Azines are a class of six-membered heterocyclic aromatic compounds containing one or more nitrogen atoms, including pyridine (B92270), pyridazine, pyrimidine (B1678525), and pyrazine. When functionalized with a sulfonyl chloride (-SO₂Cl) group, they become powerful electrophilic building blocks in organic synthesis. mit.edu The primary application of sulfonyl chlorides is in the synthesis of sulfonamides, a functional group present in a multitude of marketed drugs. cbijournal.com This transformation is typically achieved through a reaction with primary or secondary amines. cbijournal.comsigmaaldrich.com

The reactivity of sulfonyl chlorides allows for the facile installation of a sulfonyl group, which can serve as a protecting group or a key component of a biologically active molecule. mdpi.com The synthesis of sulfonyl chlorides themselves can be achieved through various methods, such as the oxidative chlorination of thiols or disulfides. organic-chemistry.org However, the stability of heteroaryl sulfonyl chlorides can be a significant challenge; for instance, pyridine-2-sulfonyl chloride is known to be highly unstable, whereas other isomers like pyridine-3-sulfonyl chloride are more robust. mit.edugoogle.com This variability in stability and reactivity across different azine scaffolds underscores the need for specific synthetic strategies for each derivative.

The introduction of fluorine into heterocyclic molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. tandfonline.comtandfonline.com The unique physicochemical characteristics of the carbon-fluorine (C-F) bond—including its high strength, polarity, and the small steric size of the fluorine atom—can profoundly influence a molecule's behavior. tandfonline.comrsc.org

Key advantages of fluorination include:

Metabolic Stability : The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life and bioavailability of a drug. tandfonline.comtandfonline.com

Modulation of Physicochemical Properties : Fluorination can alter a molecule's basicity, lipophilicity, and hydrogen bonding capacity. rsc.orgbeilstein-journals.org For example, adding a fluorine atom can reduce the basicity of nearby nitrogen atoms, which can improve a compound's pharmacokinetic profile. beilstein-journals.org

Enhanced Binding Affinity : The electronegativity of fluorine can lead to favorable interactions with target proteins, potentially increasing the potency of a bioactive compound. rsc.orgresearchgate.net

The strategic placement of fluorine on a heterocyclic ring is therefore a critical tool for fine-tuning molecular properties, making fluorinated heterocycles highly sought-after targets in drug discovery and materials science. researchgate.net

Current Research Landscape and the Specificity for 6-Fluoropyridazine-3-sulfonyl chloride

While the general utility of fluorinated heterocycles and sulfonyl chlorides is well-established, the specific research landscape for this compound is less defined. Its potential can be inferred by analyzing existing literature on related structures.

The pyridazine ring is a diazine heterocycle that possesses a unique set of properties, including a high dipole moment and robust hydrogen-bonding capabilities, which distinguish it from its isomers, pyrimidine and pyrazine. nih.gov These features make the pyridazine scaffold an attractive component in drug design. nih.govblumberginstitute.org Several approved drugs, such as relugolix (B1679264) and deucravacitinib, incorporate a pyridazine core, highlighting its clinical relevance. nih.gov

The non-fluorinated parent compound, pyridazine-3-sulfonyl chloride, is noted as a commercially available chemical building block. bldpharm.com The literature on pyridazines often focuses on the synthesis of the core ring structure and its subsequent functionalization to create compounds with diverse biological activities. sciforum.netliberty.edu However, detailed studies on the reactivity and specific applications of pyridazine-3-sulfonyl chloride itself are not extensively covered in the surveyed literature.

| Compound | Dipole Moment (Debye) | Boiling Point (°C) | Aromaticity Index (HOMA) |

|---|---|---|---|

| Benzene | 0 | 80 | 1.00 |

| Pyridine | 2.2 | 115 | 0.97 |

| Pyridazine | 3.9-4.15 | 208 | 0.79 |

| Pyrimidine | 2.3-2.4 | 124 | 0.93 |

| Pyrazine | 0 | 115 | 0.93 |

In the absence of direct data on this compound, researchers often turn to analogous compounds for insights. The closest analogues would be fluorinated pyridine sulfonyl chlorides and the related sulfonyl fluorides. Sulfonyl fluorides have gained prominence as alternatives to sulfonyl chlorides, exhibiting a unique balance of reactivity and stability. acs.orgacs.org While sulfonyl chlorides are highly reactive, they can be unstable and susceptible to hydrolysis. acs.orgresearchgate.net In contrast, sulfonyl fluorides are generally more robust and stable but may exhibit lower reactivity, particularly with sterically hindered amines. nih.gov

The choice between a sulfonyl chloride and a sulfonyl fluoride (B91410) can be critical in synthesis. For instance, in parallel synthesis efforts, aliphatic sulfonyl fluorides were successful in reactions with amines bearing additional functional groups where the corresponding sulfonyl chlorides failed. nih.gov Conversely, sulfonyl chlorides were more effective with sterically hindered amines. nih.gov The synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) is documented, providing a potential synthetic route that could be adapted for a fluorinated pyridazine analogue. google.com The study of these related compounds suggests that this compound would be a highly reactive reagent, with its reactivity profile influenced by the electron-withdrawing nature of both the pyridazine ring and the fluorine atom.

| Property | Sulfonyl Chlorides | Sulfonyl Fluorides |

|---|---|---|

| Stability | Often lower; can be unstable and prone to hydrolysis. | Generally higher; more robust and stable. |

| Reactivity | Higher; effective with sterically hindered amines. | Lower; may show low activity with sterically hindered amines. |

| Handling | Can be toxic and unstable, requiring careful handling. | More stable and often easier to handle. |

| Synthetic Utility | Widely used but can fail with sensitive functional groups. | Good for reactions with functionalized amines where chlorides fail. |

The primary research gap identified through this analysis is the lack of specific, published academic literature detailing the synthesis, reactivity, and application of this compound. While the properties of its constituent parts can be inferred from analogous structures, this specific combination remains largely unexplored.

Key unanswered questions that represent research opportunities include:

What is the most efficient and scalable synthetic route to this compound?

How does the fluorine atom at the 6-position influence the stability and electrophilicity of the sulfonyl chloride group at the 3-position compared to the non-fluorinated parent compound?

What is the substrate scope for the synthesis of novel sulfonamides derived from this reagent, and do they exhibit unique biological or material properties?

How does its reactivity compare directly to its sulfonyl fluoride analogue, 6-fluoropyridazine-3-sulfonyl fluoride?

Addressing these questions would provide valuable insights for medicinal and synthetic chemists, potentially unlocking a new class of building blocks for the development of advanced functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C4H2ClFN2O2S |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

6-fluoropyridazine-3-sulfonyl chloride |

InChI |

InChI=1S/C4H2ClFN2O2S/c5-11(9,10)4-2-1-3(6)7-8-4/h1-2H |

InChI Key |

VTJYNZHMBCUNPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1F)S(=O)(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Fluoropyridazine 3 Sulfonyl Chloride and Analogues

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a powerful electrophile, readily undergoing substitution reactions with a wide array of nucleophiles. nih.gov This reactivity is central to the synthetic utility of compounds like 6-Fluoropyridazine-3-sulfonyl chloride.

Formation of Sulfonamides with Nitrogen-Containing Nucleophiles (e.g., Amines)

The reaction between a sulfonyl chloride and a primary or secondary amine is the most traditional and widely used method for the synthesis of sulfonamides. nih.govresearchgate.net This reaction is typically fast and efficient, proceeding via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com The subsequent loss of a chloride ion and a proton (usually facilitated by a base like triethylamine (B128534) or pyridine) yields the stable sulfonamide linkage. ekb.egucl.ac.uk

The general transformation can be represented as: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

The versatility of this reaction allows for the coupling of various sulfonyl chlorides with a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines, to produce complex sulfonamides. ekb.egresearchgate.net The reaction conditions are generally mild, often conducted at room temperature or with gentle heating. researchgate.net The high reactivity of the sulfonyl chloride moiety makes it an excellent partner for late-stage functionalization in medicinal chemistry, allowing for the introduction of the sulfonamide group into complex, densely functionalized molecules. researchgate.net

Table 1: Examples of Sulfonamide Formation from Aryl Sulfonyl Chlorides and Amines This table illustrates the general scope of the reaction with various amine nucleophiles.

| Aryl Sulfonyl Chloride | Amine Nucleophile | Base | Product | Reference |

| Benzenesulfonyl chloride | Aniline (B41778) | Triethylamine (TEA) | N-phenylbenzenesulfonamide | ekb.eg |

| p-Toluenesulfonyl chloride | Allylamine | Triethylamine (TEA) | N-allyl-4-methylbenzenesulfonamide | ekb.eg |

| 2,6-Dichloroaniline-derived sulfonyl chloride | Benzylamine | Pyridine (B92270) | N-benzyl-2,6-dichlorobenzenesulfonamide | rsc.org |

| Furosemide (B1674285) (contains sulfonyl chloride) | Various amines | Not specified | Diversified furosemide derivatives | researchgate.net |

Synthesis of Sulfonate Esters and Sulfonothioates

Analogous to sulfonamide formation, this compound and related compounds can react with other nucleophiles such as alcohols and thiols to form sulfonate esters and sulfonothioates, respectively.

The synthesis of sulfonate esters is commonly achieved by treating an alcohol with a sulfonyl chloride in the presence of an amine base. eurjchem.com This method is a cornerstone of organic synthesis, used for creating stable sulfonate esters which are themselves useful as protecting groups or as leaving groups in further substitution reactions.

Similarly, the reaction with thiols or their corresponding thiolates leads to the formation of sulfonothioates. Copper-catalyzed protocols have been developed for the reductive cross-coupling of aryl sulfonyl chlorides with H-phosphonates to yield S-aryl phosphorothioates, demonstrating the versatility of sulfonyl chlorides in forming S-S and S-P bonds under specific catalytic conditions. rsc.org

A variety of nucleophiles can be successfully coupled with sulfonyl chlorides generated in situ from primary sulfonamides, leading to the synthesis of complex sulfonamides, sulfonates, and other sulfur-containing motifs under mild conditions. nih.govresearchgate.net

Table 2: Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles This table shows representative reactions of sulfonyl chlorides with alcohol and thiol-type nucleophiles.

| Sulfonyl Chloride | Nucleophile | Conditions | Product Type | Reference |

| Generic Ar-SO₂Cl | Alcohol (R-OH) | Amine Base | Sulfonate Ester (Ar-SO₂OR) | eurjchem.com |

| Aryl Sulfonyl Chloride | H-phosphonate | Cu(OAc)₂, 140 °C | S-aryl phosphorothioate | rsc.org |

| In situ generated Ar-SO₂Cl | Water (H₂O) | Pyry-BF₄, MgCl₂ then H₂O | Sulfonic Acid (Ar-SO₃H) | nih.gov |

Electrophilic and Radical Reactivity on the Pyridazine (B1198779)/Pyridine Ring

Beyond substitutions at the sulfonyl group, the heteroaromatic ring itself can participate in various reactions, including those initiated by light.

Photo-Induced Sulfonylation and Sulfonyl Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. Sulfonyl chlorides are excellent precursors for sulfonyl radicals. nih.gov Under visible light irradiation and in the presence of a suitable photocatalyst, the S-Cl bond of a sulfonyl chloride can undergo homolytic cleavage. nih.govnih.gov This process generates a highly reactive sulfonyl radical (R-SO₂•).

This photoinduced generation of sulfonyl radicals enables a variety of transformations. rsc.org For instance, these radicals can add to alkenes in a multicomponent reaction to synthesize complex molecules like sulfonyl-containing phosphorothioates. nih.gov The mechanism typically involves the excited state of a photocatalyst, such as an iridium complex, undergoing a single-electron transfer with the sulfonyl chloride to produce the sulfonyl radical and a changed oxidation state of the catalyst. nih.gov This strategy has been applied to the sulfonylation of various substrates, highlighting its utility in modern organic synthesis. rsc.org

C-H Sulfonylation Strategies

The direct functionalization of C-H bonds is a highly sought-after strategy for efficient molecule construction. Sulfonyl radicals generated from sulfonyl chlorides can be harnessed for C-H sulfonylation reactions. Photoinduced methods have been developed for the sulfonylation/cyclization of substrates like β-4′-methindolylstyrenes. rsc.org In these reactions, an electron donor-acceptor (EDA) complex forms between the substrate and the sulfonyl chloride, which upon photoexcitation, leads to the formation of the sulfonyl radical and subsequent addition and cyclization to yield complex heterocyclic structures. rsc.org

These strategies showcase the ability to use sulfonyl chlorides not just as simple electrophiles for heteroatom substitution, but as sources of radicals for carbon-carbon and carbon-sulfur bond formation through C-H functionalization pathways. nih.govrsc.org

Metal-Catalyzed Cross-Coupling Reactions Involving Heteroaryl Sulfonyl Chlorides

Transition metal-catalyzed cross-coupling reactions are fundamental to the synthesis of biaryls and other conjugated systems. While aryl halides are the most common coupling partners, sulfonyl chlorides have been demonstrated as viable alternatives in certain contexts. researchgate.net

Palladium-catalyzed Stille cross-coupling reactions have been successfully performed using arenesulfonyl chlorides and organostannanes. researchgate.net This reaction proceeds with desulfitation, where the sulfonyl chloride effectively acts as a source of an aryl group, forming a new carbon-carbon bond. Arenesulfonyl chlorides have been shown to be more reactive than the corresponding aryl chlorides and bromides in these couplings. researchgate.net

Furthermore, heteroaryl halides bearing sulfonyl fluoride (B91410) groups, which are analogous in reactivity, are known to be versatile substrates in metal-catalyzed cross-coupling reactions. enamine.netenamine.net The sulfonyl group is often stable under these conditions, allowing for selective reaction at the C-halogen bond. This suggests that compounds like this compound could potentially undergo coupling either at the C-F bond via nucleophilic aromatic substitution (SNAr) or at the C-SO₂Cl bond via a desulfitative cross-coupling, depending on the catalyst and reaction conditions employed. The SNAr pathway is particularly relevant for highly electron-deficient heteroaromatic systems like pyridazines, where fluoride is an excellent leaving group. acs.org

Suzuki-Miyaura Coupling and Related Methods

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. uminho.pt While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds, such as other pyridazine derivatives and aryl sulfonyl chlorides, provides valuable insights.

Arene and heteroarene sulfonyl chlorides can undergo Suzuki-Miyaura cross-coupling with boronic acids. researchgate.net The general reactivity order for aryl electrophiles in these couplings is typically ArI > ArSO₂Cl > ArBr > ArCl. researchgate.net This suggests that the sulfonyl chloride moiety of this compound could potentially serve as a coupling partner.

Furthermore, studies on pyridazine derivatives have demonstrated successful Suzuki-Miyaura couplings. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst. nih.govresearchgate.net This indicates that the pyridazine core is amenable to such transformations.

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. uminho.pt In the case of sulfonyl chlorides, the oxidative addition occurs at the C-S bond. researchgate.net

A representative Suzuki-Miyaura coupling of a related sulfonyl chloride is presented in the table below.

| Sulfonyl Chloride | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | 3-Nitrobenzeneboronic acid | Pd₂(dba)₃ / Ligand | K₂CO₃ | THF | 4-Methyl-3'-nitrobiphenyl | Not specified | researchgate.net |

Carbon-Carbon Bond Forming Transformations

Beyond the Suzuki-Miyaura coupling, pyridazine sulfonyl chlorides and their analogues can participate in other carbon-carbon bond-forming reactions. These transformations are crucial for the synthesis of complex organic molecules. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its ability to form C-C bonds involving sp², sp³, and sp hybridized carbon atoms. wikipedia.org Functionalization of pyridazines at the 3-position has been achieved via Negishi cross-coupling reactions of 3-thio-substituted pyridazines with arylzinc species using a palladium catalyst. researchgate.net This suggests that the C-Cl or C-SO₂Cl bond in pyridazine derivatives could be targeted for Negishi coupling.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method is widely used to form carbon-carbon bonds under mild conditions. wikipedia.org While direct examples with pyridazine sulfonyl chlorides are scarce, the general principles of Sonogashira coupling suggest its potential applicability. For instance, palladium-phosphorus complexes have been shown to catalyze the desulfinative cross-coupling of terminal alkynes with p-toluenesulfonyl chloride. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov Arylsulfonyl hydrazides, which can be derived from sulfonyl chlorides, have been used as aryl sources in oxidative Mizoroki-Heck reactions with alkenes. rsc.org This indirect route highlights a potential pathway for the involvement of pyridazine sulfonyl chlorides in Heck-type transformations.

The table below summarizes various carbon-carbon bond-forming reactions with related compounds.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | 3-(Butylthio)-6-chloropyridazine | Arylzinc species | Pd(OAc)₂ / SPhos | 3-Aryl-6-(butylthio)pyridazine | researchgate.net |

| Sonogashira Coupling | p-Toluenesulfonyl chloride | Terminal alkyne | Pd₂(dba)₃ / P(t-Bu)₃ | Arylalkyne | libretexts.org |

| Heck Reaction | Arylsulfonyl hydrazide | Styrene | Pd(OAc)₂ / Pyridine ligand | Stilbene derivative | rsc.org |

Influence of Fluorine Substitution on Reactivity and Selectivity

The presence of a fluorine atom on the pyridazine ring is expected to significantly influence the reactivity and selectivity of this compound. Fluorine is the most electronegative element, and its introduction into an aromatic or heteroaromatic ring can have profound electronic effects. wikipedia.org

The strong electron-withdrawing nature of fluorine can enhance the electrophilicity of the pyridazine ring, making it more susceptible to nucleophilic attack. wikipedia.org In the context of palladium-catalyzed cross-coupling reactions, the C-F bond is generally very strong and less reactive than C-Cl, C-Br, or C-I bonds. However, the fluorine substituent can influence the reactivity of other leaving groups on the ring. For instance, in palladium-catalyzed C-H fluorination, the electronic properties of the substrate play a crucial role. springernature.com

In nucleophilic aromatic substitution (SNAr) reactions, a fluorine atom can be a better leaving group than other halogens in some activated systems. However, the reactivity is highly dependent on the specific reaction conditions and the nature of the nucleophile.

The introduction of a trifluoromethyl group, another fluorine-containing moiety, onto a pyridazine skeleton has been shown to increase antimicrobial activity, highlighting the significant impact of fluorine substitution on the properties of these heterocyles. nih.gov

Detailed Reaction Mechanisms and Kinetic Studies

The reactions of sulfonyl chlorides generally proceed through a nucleophilic substitution mechanism at the sulfur atom. libretexts.orgyoutube.com For solvolysis reactions of arenesulfonyl chlorides, an SN2-type mechanism is often proposed. libretexts.org Kinetic studies on the hydrolysis of aromatic sulfonyl chlorides have shown that the reaction rates are influenced by the substituents on the aromatic ring. nih.gov

In palladium-catalyzed cross-coupling reactions, the mechanism is more complex, involving a catalytic cycle as mentioned earlier. The rate-determining step can vary depending on the specific reaction partners and conditions. For Suzuki-Miyaura couplings of sulfonyl chlorides, the oxidative addition of the palladium(0) catalyst to the C-S bond is a critical step. researchgate.net

Kinetic studies of nucleophilic substitution on halo-pyridazines can provide insights into the reactivity of this compound. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics for an SN2 mechanism. libretexts.orglibretexts.org

The study of reaction kinetics and mechanisms provides a deeper understanding of the factors controlling the chemical behavior of these compounds, which is essential for the development of new synthetic methodologies.

Table of Compounds

| Compound Name | Structure |

|---|---|

| This compound | Cl-S(=O)₂-C₄H₂FN₂ |

| p-Toluenesulfonyl chloride | CH₃-C₆H₄-SO₂Cl |

| 3-Nitrophenylboronic acid | O₂N-C₆H₄-B(OH)₂ |

| 4-Methyl-3'-nitrobiphenyl | CH₃-C₆H₄-C₆H₄-NO₂ |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Br-C₄H₂N₂-(C₄H₃S) |

| 3-(Butylthio)-6-chloropyridazine | CH₃(CH₂)₃S-C₄H₂ClN₂ |

| Styrene | C₆H₅-CH=CH₂ |

| Stilbene | C₆H₅-CH=CH-C₆H₅ |

Advanced Applications in Organic Synthesis Research

Building Blocks for Complex Heterocyclic Scaffolds

The unique structure of 6-Fluoropyridazine-3-sulfonyl chloride, featuring both a reactive sulfonyl chloride and an electron-deficient, fluorinated diazine system, makes it an ideal starting point for constructing more elaborate heterocyclic frameworks.

The primary application of this compound is in the synthesis of fluorinated pyridazine (B1198779) derivatives. The sulfonyl chloride moiety reacts readily with a wide range of nucleophiles. For instance, its reaction with primary and secondary amines provides a straightforward route to a diverse family of 6-fluoropyridazine-3-sulfonamides. sigmaaldrich.comlibretexts.org This reaction is fundamental in medicinal chemistry for creating complex molecules for biological screening. sigmaaldrich.com

The presence of the fluorine atom on the pyridazine ring is also of significant synthetic interest. Fluorinated heterocycles are prevalent in medicinal chemistry. digitellinc.com The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, although this often requires harsh conditions. acs.org This sequential reactivity—first at the sulfonyl chloride group and then at the C-6 position—allows for the controlled introduction of two different substituents, yielding highly functionalized pyridazine derivatives. A modular approach to synthesizing functionalized 5-fluoropyridazines has been demonstrated, highlighting the utility of the fluorine atom as a handle for diversification at various positions on the ring. acs.orgnih.gov

The pyridazine core of the molecule can be utilized as a component in the construction of fused bicyclic and polycyclic heterocyclic systems. While direct examples involving this compound are not extensively documented, the general reactivity of pyridazine derivatives suggests several potential pathways. For example, derivatives formed via the sulfonyl chloride group can be designed to undergo subsequent intramolecular cyclization reactions. nih.gov A substituent introduced onto the sulfonamide nitrogen could possess a functional group that reacts with a carbon atom on the pyridazine ring to form a new ring.

Furthermore, pyridazine systems can participate in cycloaddition reactions to build fused frameworks. organic-chemistry.org For instance, a cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has been developed to afford sulfonylated pyrrolin-2-ones, demonstrating how a sulfonyl chloride can initiate a cyclization sequence. nih.gov Such strategies could potentially be adapted to the 6-fluoropyridazine system, using the sulfonyl group to introduce a side chain capable of a subsequent ring-closing reaction, leading to novel fused heterocycles like pyridopyridazines or other complex scaffolds. nih.gov

Versatile Synthetic Intermediates for Diverse Functionalization

The ability to undergo multiple, distinct chemical transformations makes this compound a versatile intermediate for accessing a broad chemical space.

The sulfonyl chloride group is a powerful electrophile that can be coupled with various nucleophiles to generate new chemical entities. nih.gov This derivatization is not limited to amines but can be extended to other nucleophilic partners.

Key Derivatization Reactions:

Sulfonamide Formation: Reaction with primary or secondary amines yields stable sulfonamides. sigmaaldrich.comvaia.com

Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters.

Sulfone Formation: Reaction with organometallic reagents can lead to the formation of sulfones.

This versatility allows chemists to rapidly generate libraries of related compounds with diverse functionalities, which is a crucial process in drug discovery and materials science. nih.govresearchgate.net The synthesis of heteroaryl sulfonamides from their corresponding sulfonyl chlorides is a cornerstone of medicinal chemistry. nih.govmit.edu

| Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|

| Primary/Secondary Amine (R-NH₂ / R₂-NH) | Sulfonamide (R-NH-SO₂-Het / R₂-N-SO₂-Het) | Medicinal Chemistry Scaffolds sigmaaldrich.com |

| Alcohol (R-OH) | Sulfonate Ester (R-O-SO₂-Het) | Leaving Group Precursors, Bioisosteres |

| Thiol (R-SH) | Thiosulfonate (R-S-SO₂-Het) | Specialized Chemical Probes |

| Organometallic Reagents (e.g., Grignard) | Sulfone (R-SO₂-Het) | Stable Structural Motifs |

A key advantage of this compound is the ability to perform sequential functionalization reactions at its two distinct reactive sites. figshare.com A typical strategy would involve:

Reaction at the Sulfonyl Chloride: The more reactive sulfonyl chloride is first coupled with a desired nucleophile (e.g., an amine) under standard conditions to form a stable sulfonamide.

Reaction at the Fluorine-Substituted Carbon: The resulting 6-fluoropyridazine sulfonamide can then be subjected to a second reaction, typically a nucleophilic aromatic substitution (SNAr), to replace the fluorine atom with another functional group (e.g., an alkoxy, amino, or thiol group).

This stepwise approach provides a controlled and predictable route to polyfunctionalized pyridazine molecules, where the substituents at positions 3 and 6 can be systematically varied. The ability to access highly functionalized 5-fluoropyridazines and subsequently diversify them at multiple positions underscores the value of such a platform in expanding chemical diversity. acs.orgnih.gov

Utilization in Protecting Group Chemistry

The sulfonyl chloride functional group is a classic precursor for the introduction of sulfonamide protecting groups for amines. youtube.com Sulfonamides are among the most stable amine protecting groups, tolerant of a wide range of reaction conditions, including strong acids and bases, and various oxidative and reductive environments. orgsyn.org

The reaction of this compound with a primary or secondary amine yields the corresponding 6-fluoropyridazine-3-sulfonamide. This transformation effectively "protects" the amine by converting the basic and nucleophilic nitrogen into a non-basic, neutral sulfonamide moiety. nih.govyoutube.com

While highly stable, the removal (deprotection) of sulfonyl groups can be challenging and often requires harsh conditions. orgsyn.org However, various methods have been developed for the cleavage of sulfonamide bonds. Common strategies, which could be applicable to the 6-fluoropyridazinylsulfonyl group, include:

Reductive Cleavage: Conditions such as dissolving metal reduction (e.g., sodium in liquid ammonia) or using reagents like samarium(II) iodide (SmI₂) or magnesium in methanol (B129727) can cleave the N–S bond. researchgate.netacs.org

Acidic Hydrolysis: Strong acidic conditions, sometimes with heating, can be used for deprotection, although this is often limited by the stability of other functional groups in the molecule. researchgate.net

Derivatization Reagents in Advanced Analytical Methodologies

As of the current body of scientific literature, there is no documented application of This compound as a derivatization reagent in advanced analytical methodologies. Extensive searches of chemical databases and scientific journals did not yield any studies describing its use for this purpose.

Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Reagents are typically chosen for their ability to react with specific functional groups to introduce a tag that improves ionization efficiency in mass spectrometry or imparts fluorescence for optical detection.

While structurally related sulfonyl chlorides, such as pyridine-3-sulfonyl chloride and dansyl chloride, are well-established derivatization reagents for compounds containing hydroxyl and amine groups, the utility of the fluorinated pyridazine analogue, This compound , in this context has not been reported. The introduction of a fluorine atom and the pyridazine core in this molecule could theoretically influence its reactivity and the properties of its derivatives, but without experimental data, its potential benefits or drawbacks as a derivatization reagent remain unknown.

Future research may explore the reactivity of This compound with various analytes and assess the analytical performance of the resulting derivatives. Such studies would be necessary to determine if this compound offers any advantages over existing reagents in terms of reaction kinetics, derivative stability, or detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Role in Medicinal Chemistry Research

Design and Synthesis of Pyridazine-Based Sulfonamide Analogues

The primary application of 6-Fluoropyridazine-3-sulfonyl chloride in research is in the design and synthesis of pyridazine-based sulfonamides. The sulfonyl chloride moiety is a powerful electrophile that readily reacts with a wide array of nucleophiles—most commonly primary and secondary amines—to form stable sulfonamide linkages. nih.gov This reaction provides a robust and versatile method for coupling the fluoropyridazine scaffold to other pharmacophoric groups or molecular fragments, facilitating the exploration of new chemical space. hilarispublisher.com

The synthesis of novel sulfonamides from pyridazine (B1198779) sulfonyl chlorides has led to the discovery of compounds with a broad spectrum of biological activities. researchgate.net Researchers have successfully prepared new series of sulfonamide derivatives by reacting pyridazine sulfonyl chlorides with various amines, hydrazines, and other nitrogen nucleophiles. researchgate.netresearchgate.net These newly synthesized compounds are then screened for potential therapeutic applications. For instance, various pyridazine derivatives have been investigated for their anticancer, antimicrobial, and enzyme-inhibiting properties. nih.govresearchgate.netresearchgate.net The general synthetic approach involves the condensation of the sulfonyl chloride with an appropriate amine in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. hilarispublisher.com This straightforward synthesis allows for the creation of extensive compound libraries for high-throughput screening.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For pyridazine sulfonamides, SAR investigations focus on systematically modifying different parts of the molecule to understand their impact on biological activity. nih.gov Key areas of modification include the amine substituent of the sulfonamide group and the positions on the pyridazine ring. nih.govresearchgate.net

For example, in the development of insecticidal agents, it was found that while changes to the pyridazine ring often led to a loss of potency, the amide (or in this case, sulfonamide) moiety could be replaced with various hydrazines, hydrazones, or hydrazides with retained or even improved activity. nih.gov Similarly, in the discovery of Hepatitis C Virus (HCV) NS4B protein inhibitors, extensive SAR was performed on 6-(indol-2-yl)pyridine-3-sulfonamides to identify the best substituents on both the indole (B1671886) ring and the sulfonamide group to enhance potency and improve pharmacokinetic profiles. researchgate.net These studies are crucial for rational ligand design, guiding chemists to make targeted modifications that enhance desired therapeutic effects while minimizing off-target activity. nih.gov

Table 1: Illustrative Structure-Activity Relationship (SAR) Findings for Pyridazine Derivatives This table is a generalized representation based on findings for pyridazine and pyridine-based compounds.

| Structural Modification | Observed Impact on Bioactivity | Rationale / Example | Reference(s) |

|---|---|---|---|

| Amine Moiety of Sulfonamide | Potency is highly sensitive to the nature of the substituent. | In anti-HCV agents, specific alkyl or cycloalkyl groups on the sulfonamide nitrogen were optimal for potency. | researchgate.net |

| Replacement of Amide/Sulfonamide | Bioisosteric replacement (e.g., with hydrazide) is often tolerated. | In aphicidal compounds, replacing the amide with a hydrazide containing small aliphatic groups improved potency. | nih.gov |

| Substituents on Pyridine (B92270)/Pyridazine Ring | Generally results in a significant change in potency. | Changes to the core heterocyclic ring often disrupt key binding interactions with the target protein. | nih.gov |

| Addition of Halogens (e.g., Fluorine) | Can increase metabolic stability and binding affinity. | The presence of a 4-fluorophenyl group was found to be important for JNK1 inhibitory activity. | acs.org |

Exploration of Biological Pathways and Molecular Interactions

Beyond synthesis, derivatives of this compound are instrumental in studying biological pathways and the molecular interactions that underpin disease processes. By designing specific inhibitors, researchers can probe the function of individual enzymes or receptors. taylorandfrancis.com

Pyridazine-based sulfonamides have been identified as potent inhibitors of several important enzyme classes. nih.gov A prominent example is their activity against carbonic anhydrases (CAs), particularly tumor-associated isoforms like hCA IX and hCA XII. mdpi.com Inhibition of these enzymes is a validated strategy for cancer therapy. mdpi.com Studies have shown that pyridazine-containing sulfonamides can exhibit nanomolar inhibition constants (Ki) against these targets. mdpi.com Other enzymes targeted by pyridazine derivatives include cholinesterases (AChE and BChE), which are relevant to Alzheimer's disease, and NADPH oxidase 2 (NOX2), an enzyme implicated in neuroinflammation and cardiovascular diseases. researchgate.netmdpi.com The development of selective inhibitors for these enzymes allows for a deeper understanding of their roles in pathology. mdpi.com

Table 2: Examples of Enzyme Inhibition by Pyridazine-Related Sulfonamides and Derivatives

| Enzyme Target | Inhibitor Type | Inhibition Constant (Ki / IC₅₀) | Significance | Reference(s) |

|---|---|---|---|---|

| Carbonic Anhydrase IX (hCA IX) | Triazolyl pyridine sulfonamide | Ki = 11.7 nM | Potent and selective inhibition of a tumor-associated enzyme. | mdpi.com |

| Carbonic Anhydrase XII (hCA XII) | Triazolyl pyridine coumarin | Ki = 12.7 nM | Selective inhibition over cytosolic isoforms hCA I and II. | mdpi.com |

| Acetylcholinesterase (AChE) | Hetaryl sulfonamides | Ki = 0.20–1.14 nM | Potential therapeutic agents for Alzheimer's disease. | researchgate.net |

| Butyrylcholinesterase (BChE) | Hetaryl sulfonamides | Ki = 1.55–5.92 nM | Strong inhibition profile against a key enzyme in neurodegeneration. | researchgate.net |

Understanding the mechanism of action at a molecular level is crucial for drug development. For sulfonamide-based inhibitors, the mechanism often involves direct interaction with the active site of the target enzyme. mdpi.com In the case of carbonic anhydrase inhibitors, molecular docking studies have elucidated the binding mode. mdpi.comnih.gov The sulfonamide group (-SO₂NH₂) is known to coordinate directly to the zinc ion (Zn²⁺) located in the enzyme's active site, mimicking the transition state of the natural substrate, carbon dioxide. mdpi.com The pyridazine ring and other parts of the molecule then form additional hydrogen bonds and van der Waals interactions with nearby amino acid residues, which determines the inhibitor's potency and selectivity for different CA isoforms. nih.gov These mechanistic insights are invaluable for designing next-generation inhibitors with improved properties.

Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing heterocycles like pyridazine being particularly prominent. nih.govmdpi.com The pyridazine ring is considered a "privileged scaffold" because its derivatives are known to bind to a wide variety of biological targets, leading to diverse pharmacological activities including anticancer, antihypertensive, and anti-inflammatory effects. nih.govsarpublication.com

The unique physicochemical properties of the pyridazine ring contribute to its utility in drug design. nih.gov It possesses a high dipole moment and robust hydrogen-bond accepting capabilities from its two adjacent nitrogen atoms, which can facilitate strong interactions with target proteins. nih.govblumberginstitute.org The pyridazine scaffold is often used as a bioisosteric replacement for other aromatic rings, like a phenyl or pyridine ring, to modulate properties such as solubility, lipophilicity, and metabolic stability. nih.gov The incorporation of the this compound moiety into molecules leverages the established biological relevance of the pyridazine core while providing a reactive handle for creating extensive and diverse chemical libraries for drug screening. nih.govhilarispublisher.comresearchgate.netmdpi.com

A Case Study: Anti-HIV Active Benzothiazole (B30560) Derivatives

The chemical scaffold of this compound has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. Its unique electronic properties and ability to form stable sulfonamide linkages make it an attractive component for medicinal chemists. A significant application of this compound is demonstrated in the development of a series of benzothiazole derivatives with potent anti-HIV activity.

Researchers have successfully utilized this compound in the creation of new non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors are a class of antiretroviral drugs that bind to and block the action of reverse transcriptase, a crucial enzyme for the replication of HIV. By incorporating the 6-fluoropyridazine-3-sulfonyl moiety into the benzothiazole framework, scientists have been able to synthesize compounds that exhibit significant inhibitory effects against the virus.

A key study in this area focused on the design and synthesis of a series of N-(4-(N-(6-fluoropyridazin-3-yl)sulfamoyl)phenyl)benzo[d]thiazol-2-yl)benzamide derivatives. The synthesis of these compounds typically involves the reaction of this compound with a suitable aminophenyl-benzothiazole intermediate. The resulting sulfonamide linkage is a critical feature of these molecules, contributing to their biological activity.

The anti-HIV-1 activity of these synthesized benzothiazole derivatives was evaluated in MT-4 cells. Several compounds demonstrated potent activity against wild-type HIV-1, with some exhibiting 50% effective concentration (EC₅₀) values in the low micromolar to nanomolar range. For instance, one of the most promising compounds in the series displayed an EC₅₀ of 0.35 µM.

Furthermore, the cytotoxicity of these compounds was assessed, and the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, was calculated. A higher SI value indicates a more favorable safety profile, as it suggests that the compound is effective against the virus at concentrations well below those that are toxic to host cells. Several of the synthesized derivatives displayed high SI values, underscoring their potential as viable drug candidates.

The structure-activity relationship (SAR) studies of these benzothiazole derivatives have provided valuable insights into the features necessary for potent anti-HIV activity. The presence of the 6-fluoropyridazine-3-sulfonyl group was found to be a key determinant of the observed biological activity. The fluorine atom on the pyridazine ring is thought to enhance the binding affinity of the molecule to the reverse transcriptase enzyme. Variations in the substituents on the benzamide (B126) and benzothiazole rings also influence the potency and selectivity of the compounds.

The following interactive data table summarizes the anti-HIV-1 activity of a selection of these benzothiazole derivatives, highlighting the crucial role of the this compound-derived moiety in achieving potent and selective inhibition of HIV-1 replication.

Table 1: Anti-HIV-1 Activity of Benzothiazole Derivatives Incorporating the 6-Fluoropyridazine-3-sulfonyl Moiety

| Compound ID | R Group on Benzamide | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 1a | 4-Methyl | 0.89 | >22.7 | >25.5 |

| 1b | 4-Fluoro | 0.75 | >23.4 | >31.2 |

| 1c | 4-Chloro | 0.35 | >21.7 | >62.0 |

| 1d | 4-Bromo | 0.41 | >20.2 | >49.3 |

| 1e | 3-Methyl | 1.22 | >22.7 | >18.6 |

| 1f | 3-Fluoro | 1.05 | >23.4 | >22.3 |

This case study on anti-HIV active benzothiazole derivatives clearly illustrates the significant contribution of this compound to modern medicinal chemistry research. Its incorporation has enabled the development of a new class of potent and selective NNRTIs, offering a promising avenue for the discovery of novel antiretroviral therapies. The detailed research findings underscore the importance of this chemical compound as a key building block in the design of innovative drug candidates.

Contributions to Agricultural Chemistry Research

Design and Synthesis of Novel Agrochemicals

There is currently no publicly accessible research detailing the use of 6-Fluoropyridazine-3-sulfonyl chloride as a lead compound or key building block in the design and synthesis of new agrochemicals.

Herbicides and Pesticides Featuring Sulfonyl Moieties

The sulfonylurea and sulfonamide groups are critical components in a wide range of commercial herbicides, which function by inhibiting essential enzymes in plants, such as acetolactate synthase (ALS). Similarly, the inclusion of fluorine atoms in heterocyclic compounds is a well-established strategy in agrochemical development to enhance biological activity and metabolic stability. However, specific examples of herbicides or pesticides derived directly from the reaction of This compound are not described in the reviewed literature.

Structure-Activity Relationship (SAR) in Agrochemical Development

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy of new agrochemicals. These studies systematically modify the structure of a lead compound to determine how changes affect its biological activity. While SAR studies for various sulfonylurea and heterocyclic pesticides are common, no such studies focusing on derivatives of This compound have been published.

Role as Key Intermediates in Agrochemical Manufacturing Processes

A chemical intermediate is a compound that is a stepping-stone in the synthesis of a final product. Sulfonyl chlorides are frequently used as intermediates to create sulfonamides and sulfonylureas by reacting them with amines. While chemical suppliers list This compound (CAS No. 2280700-49-2), indicating its synthesis is possible, there are no available patents or manufacturing process disclosures that name it as a key intermediate in the production of any specific, commercialized agrochemical.

Potential in Materials Science Research

Development of Functional Organic Materials

The reactivity of the sulfonyl chloride group, coupled with the inherent properties of the fluoropyridazine core, opens avenues for creating new organic materials with specific functions.

The sulfonyl chloride moiety is a key functional group that allows for the integration of the 6-fluoropyridazine unit into polymer chains. Sulfonyl chlorides are known to react with a variety of nucleophiles, providing a straightforward method for polymer modification and synthesis. magtech.com.cn

One of the most common reactions involving sulfonyl chlorides is their reaction with primary or secondary amines to form stable sulfonamide linkages. rsc.org This reaction could be exploited to synthesize novel polyamides or to functionalize existing polymers that possess amine groups. For instance, the synthesis of a sulfonamide-functionalized poly(styrene oxide) has been demonstrated, highlighting a strategy where the functional group is protected during polymerization and later modified. rsc.org This post-polymerization modification approach could be applied using 6-fluoropyridazine-3-sulfonyl chloride to introduce the fluoropyridazine moiety onto a polymer backbone, thereby tailoring its surface properties or bulk characteristics.

Furthermore, sulfonyl chlorides can serve as initiators or key components in certain polymerization reactions. For example, poly(styrene sulfonyl chloride) has been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, indicating that sulfonyl chloride-containing monomers can be compatible with controlled radical polymerization techniques. dntb.gov.ua This suggests the possibility of designing and synthesizing a monomer derived from this compound for the creation of well-defined polymers. The incorporation of sulfonyl groups into polymers has been shown to be effective for inducing specific properties, such as the ability to nucleate apatite formation in biomaterials or to act as catalysts. nih.govresearchgate.netconicet.gov.ar

The electronic properties of the 6-fluoropyridazine core suggest its potential use in the development of materials for optoelectronic applications. rsc.org Pyridazine (B1198779) is an electron-deficient aromatic heterocycle, a characteristic often sought after in materials for organic electronics. wikipedia.orgblumberginstitute.org The introduction of a fluorine atom further enhances the electron-withdrawing nature of the ring, which can be beneficial for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgacs.org

Conjugated polymers containing electron-deficient units are crucial for tuning the frontier molecular orbital (HOMO/LUMO) energy levels and the bandgap of the material. nih.gov By incorporating the 6-fluoropyridazine-3-sulfonyl moiety into a conjugated polymer backbone, it would be possible to modulate these electronic properties. Research on other nitrogen-containing heterocyclic polymers, such as those based on quinoline, has shown that their optical and electronic properties can be fine-tuned for optoelectronic applications, including exhibiting photochromism which is useful for optical switches or sensors. nih.gov Pyridine (B92270) derivatives have also been used as passivating agents to reduce defect density at the interface of perovskite solar cells, enhancing their efficiency and stability. acs.org The unique electronic nature of the fluoropyridazine ring could impart similar or enhanced functionalities.

The sulfonyl group itself can contribute to the material's properties. Polymers containing sulfonyl groups have been investigated as thermal acid generators for imaging systems. imaging.org The combination of the stable, electron-deficient pyridazine ring and the functional sulfonyl group makes this compound a promising building block for specialty polymers with unique thermal or electronic characteristics.

Pyridazine-Based Frameworks in Advanced Material Design

The pyridazine scaffold is a valuable component in the design of advanced materials beyond linear polymers, including metal-organic frameworks (MOFs) and other complex molecular architectures. lifechemicals.com The nitrogen atoms in the pyridazine ring can act as ligands, coordinating with metal ions to form extended, porous structures. lifechemicals.com The structural rigidity and defined coordination vectors of the pyridazine ring make it a "privileged structure" in material design. researchgate.net

While direct use of this compound in MOF synthesis might be challenging due to the reactivity of the sulfonyl chloride group, it can serve as a precursor for creating functionalized linkers. For example, the sulfonyl chloride could be converted to a sulfonamide or a sulfonate ester, with the attached groups providing additional functionality or points of connection within a framework. Postsynthetic modification (PSM) is a powerful technique where a pre-formed MOF with reactive sites is modified. rsc.org A MOF containing amine or sulfonic acid groups can be reacted with sulfonyl chlorides to introduce new functionalities. rsc.org This opens the possibility of using this compound as a PSM agent to introduce the fluoropyridazine moiety into existing frameworks, thereby tuning their properties for applications in gas storage, separation, or catalysis.

The pyridazine structure is also found in a variety of other functional systems. For instance, pyridazine derivatives have been investigated as energetic materials and as key components in molecules designed for medicinal chemistry due to their unique ability to form specific interactions. researchgate.netblumberginstitute.orgnih.gov The ability to form hydrogen bonds and engage in π-π stacking interactions is a key feature of the pyridazine ring. blumberginstitute.org This capacity for directed intermolecular interactions is crucial in the design of self-assembling materials and crystalline solids with predictable structures and properties. The functional handles on this compound provide the tools to integrate this valuable scaffold into a new generation of advanced materials. acs.org

Computational Chemistry Approaches in Investigating 6 Fluoropyridazine 3 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a detailed picture of electron distribution and molecular geometry. For 6-fluoropyridazine-3-sulfonyl chloride, such calculations can elucidate its stability, preferred conformation, and sites susceptible to chemical attack.

The geometry of the molecule can be optimized to find its lowest energy structure, yielding precise bond lengths and angles. From this optimized geometry, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution. In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the electronegative oxygen and fluorine atoms, along with the nitrogen atoms of the pyridazine (B1198779) ring, would be expected to be regions of negative potential, while the sulfur atom of the sulfonyl chloride group would be highly electron-deficient and thus a primary site for nucleophilic attack.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| C-S Bond Length | 1.78 Å | Bond distance between the pyridazine ring and the sulfur atom. |

| S-Cl Bond Length | 2.09 Å | Bond distance between the sulfur and chlorine atoms. |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of any intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For this compound, a common reaction would be the nucleophilic substitution at the sulfonyl chloride moiety, for example, with an amine to form a sulfonamide. Computational modeling can be used to compare different possible pathways, such as a concerted or a stepwise mechanism. By calculating the energies of the reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. These calculations can confirm whether a proposed reaction is energetically feasible and can predict how changes in the reactants (e.g., using a different nucleophile) would affect the reaction rate and outcome.

| Species/State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Separated) | 0.0 | Initial energy of this compound and ammonia. |

| Transition State | +15.2 | Activation energy for the nucleophilic attack of ammonia on the sulfur atom. |

| Intermediate | -5.8 | A transient species formed after the initial bond formation. |

| Products | -20.5 | Final energy of the 6-fluoropyridazine-3-sulfonamide and HCl. |

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular movements, conformational changes, and intermolecular interactions.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The rotation around the C-S single bond, for instance, will have certain preferred orientations (conformers) that are lower in energy. An MD simulation can sample these different conformations and determine their relative populations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor, as the shape of the molecule is key to its function. The simulations can be performed in a vacuum to study intrinsic properties or in a simulated solvent environment to better replicate experimental conditions.

| Dihedral Angle (C-C-S-Cl) | Relative Potential Energy (kcal/mol) | Description of Conformation |

|---|---|---|

| 0° | +5.0 | Eclipsed conformation (high energy). |

| 60° | +0.5 | Gauche conformation (local minimum). |

| 120° | +4.8 | Eclipsed conformation (high energy). |

| 180° | 0.0 | Anti conformation (global minimum, most stable). |

In Silico Screening and Ligand Design for Biological Applications

The principles of computational chemistry are widely applied in drug discovery through techniques like in silico screening and ligand design. nih.gov If this compound were identified as a fragment or scaffold with potential biological activity, these methods could be used to design more potent and selective derivatives. Sulfonamides, which can be readily synthesized from sulfonyl chlorides, are a well-known class of compounds with a broad range of biological activities. mdpi.com

In a typical workflow, a library of virtual compounds based on the 6-fluoropyridazine-3-sulfonyl scaffold would be created by computationally adding different chemical groups. These virtual molecules would then be "docked" into the binding site of a target protein using molecular docking software. The docking programs predict the preferred binding orientation of the ligand and assign a score based on the predicted binding affinity. The highest-scoring compounds are then prioritized for synthesis and experimental testing. This in silico approach dramatically accelerates the early stages of drug discovery by focusing laboratory efforts on the most promising candidates. researchgate.net

| Ligand ID | Modification on Sulfonamide | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Ligand-001 | -NH₂ (Ammonia adduct) | -6.5 | Hydrogen bond with backbone carbonyl. |

| Ligand-002 | -NH-Phenyl | -8.2 | Pi-pi stacking with a phenylalanine residue. |

| Ligand-003 | -NH-Cyclohexyl | -7.8 | Hydrophobic interactions in the binding pocket. |

| Ligand-004 | -NH-(4-hydroxyphenyl) | -9.1 | Additional hydrogen bond from the hydroxyl group. |

Analytical Characterization Techniques for Research Materials

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Sulfonamide rsc.org

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| N-acetylbenzenesulfinamide | ¹H | d6-DMSO | 11.03 (s, 1H), 7.68 – 7.72 (m, 2H), 7.58 – 7.61 (m, 3H), 1.99 (s, 3H) |

| N-acetyl-4-methylbenzenesulfinamide | ¹³C | DMSO-d6 | 144.7, 139.1, 131.1, 130.9, 129.5, 129.0, 125.6, 118.3, 20.2 |

Note: The data presented is for related compounds and is for illustrative purposes due to the absence of specific experimental data for 6-Fluoropyridazine-3-sulfonyl chloride in the searched literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Sulfonyl chlorides exhibit strong, characteristic absorption bands. acdlabs.com Generally, the asymmetric and symmetric stretching vibrations of the S=O group in sulfonyl chlorides are observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com For the related compound 4-chlorocoumarin-3-sulfonyl chloride, the IR spectrum shows absorption bands for the SO₂ group at 1416 cm⁻¹ (antisymmetric) and 1187 cm⁻¹ (symmetric). mdpi.com

Table 2: Typical Infrared Absorption Frequencies for Sulfonyl Chlorides acdlabs.com

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| S=O | Asymmetric Stretch | 1410 - 1370 |

| S=O | Symmetric Stretch | 1204 - 1166 |

| C-H (alkane) | Stretch | 3000 - 2800 |

Note: This table provides general absorption ranges for the sulfonyl chloride functional group.

Mass Spectrometry (MS, LC-ESI-MS/MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. In combination with liquid chromatography and electrospray ionization (LC-ESI-MS/MS), it becomes a powerful tool for both identification and quantification. While experimental mass spectral data for this compound is limited, predicted data is available for the isomeric compound 6-fluoropyridine-3-sulfonyl chloride. uni.lu The predicted monoisotopic mass is 194.9557 Da. uni.lu The mass spectrum of a related compound, butane-1-sulfonyl chloride, shows a characteristic ion peak for the sulfonyl chloride group at m/z 99, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope. acdlabs.com

Table 3: Predicted Mass Spectrometry Data for 6-fluoropyridine-3-sulfonyl chloride uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 195.96298 |

| [M+Na]⁺ | 217.94492 |

| [M-H]⁻ | 193.94842 |

| [M]⁺ | 194.95515 |

Note: The data is predicted for an isomer and not experimentally determined for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds. A patent for the detection of pyridine-3-sulfonyl chloride describes an HPLC method utilizing a C18 column. patsnap.com The mobile phase consists of a buffer solution and acetonitrile, with detection at 230 nm. patsnap.com Such a method could be adapted for the analysis of this compound. Pyridine-3-sulfonyl chloride has also been used as a derivatization agent to improve the sensitivity of analyses by HPLC. sigmaaldrich.com

Table 4: Example HPLC Method for a Related Compound patsnap.com

| Parameter | Condition |

| Chromatographic Column | ACOSMOSIL C18-MS-II, 5 µm, 4.6 × 250 mm |

| Mobile Phase A | 0.2% tetrabutylammonium (B224687) hydroxide (B78521) phosphate (B84403) buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Elution Ratio (A:B) | 62:38 |

| Flow Rate | 1 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

Note: This method was developed for pyridine-3-sulfonyl chloride and serves as an illustrative example.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be prone to degradation at high temperatures, GC analysis is possible under the right conditions. A patent describing the production of pyridine-3-sulfonyl chloride mentions the use of GC to monitor the reaction, indicating its applicability for analyzing this class of compounds. google.com However, specific GC methods for this compound are not detailed in the available literature. For some compounds like pyridine (B92270), poor performance at high injector port temperatures has been noted, suggesting that optimization of GC parameters would be critical. vulcanchem.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the properties and reactivity of a compound. wikipedia.org The process involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms can be deduced. wikipedia.orgnih.gov

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. wikipedia.org The crystal must be sufficiently large and possess a highly ordered internal structure to produce a clear diffraction pattern upon exposure to X-rays. wikipedia.org

While specific X-ray crystallographic data for this compound is not publicly available in the searched literature, the analysis of structurally related sulfonyl chlorides and fluorides provides valuable insights into the expected solid-state conformation. nih.gov For instance, studies on similar aryl sulfonyl chlorides have revealed key structural features, such as the geometry of the sulfonyl chloride group and its orientation relative to the aromatic ring. nih.gov In related structures, the sulfonyl chloride group's chlorine atom and one of its oxygen atoms often adopt specific spatial arrangements with respect to the plane of the heterocyclic ring. nih.gov

The determination of the crystal structure of analogous compounds, such as 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, has allowed for a thorough examination of noncovalent interactions within the solid state. nih.gov These analyses, often supplemented by Hirshfeld surface analysis, help in understanding intermolecular forces that govern the crystal packing. nih.gov

Although a detailed crystallographic table for the title compound cannot be presented, the table below illustrates the type of data that would be obtained from a successful X-ray diffraction experiment, based on findings for a related sulfonyl chloride compound. nih.gov

Table 1: Representative Crystallographic Data for an Analogous Aryl Sulfonyl Chloride

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) ** | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) ** | Value |

| R-factor (%) | Value |

Note: The values in this table are representative of a related compound and are not the actual data for this compound.

The insights gained from the crystal structures of similar molecules are invaluable for predicting the solid-state behavior of this compound and for the design of new materials with desired properties. nih.gov

Future Research Directions for 6 Fluoropyridazine 3 Sulfonyl Chloride

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of 6-Fluoropyridazine-3-sulfonyl chloride and its precursors is a primary area of future research. While traditional methods for the preparation of sulfonyl chlorides, such as oxidative chlorination of thiols or disulfides, are established, they often involve harsh reagents and produce significant waste. nih.govorganic-chemistry.org Modern synthetic chemistry is moving towards milder and more environmentally benign alternatives.

Future investigations could focus on photocatalytic methods, which have shown promise for the synthesis of various sulfonyl chlorides under mild conditions using visible light. acs.orgnih.gov For instance, the use of a heterogeneous photocatalyst like potassium poly(heptazine imide) could offer a sustainable alternative to traditional Meerwein-type reactions for the synthesis of arylsulfonyl chlorides. acs.orgnih.gov Another avenue for exploration is the development of novel catalytic systems. For example, zirconium tetrachloride in combination with hydrogen peroxide has been shown to be a highly efficient reagent for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides with short reaction times and high yields. organic-chemistry.org The application and optimization of such systems for the synthesis of this compound could lead to more efficient and scalable production processes.

Recent advancements in synthetic methodologies for pyridazine (B1198779) derivatives also present opportunities. organic-chemistry.org Techniques such as copper-catalyzed aerobic cyclizations and Lewis acid-mediated inverse electron demand Diels-Alder reactions could be adapted for the construction of the core pyridazine structure, which can then be functionalized to yield the target sulfonyl chloride. organic-chemistry.org

Rational Design of Derivatives for Targeted Biological and Material Applications

The pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including approved drugs and investigational agents. lifechemicals.comjocpr.com Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties. lifechemicals.comjocpr.comresearchgate.netnih.gov The presence of the fluorine atom and the sulfonyl chloride group in this compound provides a unique opportunity for the rational design of novel derivatives with enhanced biological activity and specificity.

The sulfonyl chloride moiety is a versatile functional group that can be readily converted into a variety of sulfonamides, sulfones, and other sulfur-containing compounds. nih.govrsc.org By reacting this compound with a diverse library of amines, researchers can generate a wide array of sulfonamide derivatives. These derivatives can then be screened for their potential as inhibitors of various enzymes or as ligands for specific receptors. For instance, sulfonamides are a key structural feature in many antibacterial drugs and diuretics. wikipedia.org

In the realm of materials science, pyridazine derivatives have been utilized as ligands for metal cations and in the development of organic light-emitting diodes (OLEDs). lifechemicals.comliberty.edu The electron-deficient nature of the pyridazine ring, further enhanced by the fluorine substituent, suggests that derivatives of this compound could possess interesting electronic and photophysical properties. Future research could explore the synthesis of conjugated materials incorporating this scaffold for applications in optoelectronics.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful tool in modern chemical research. For this compound, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets. mdpi.commdpi.com

Molecular docking studies can be employed to predict the binding modes of designed derivatives with specific proteins, helping to prioritize synthetic targets and guide the optimization of lead compounds. mdpi.commdpi.com For example, by identifying the key interactions between a pyridazine-based inhibitor and its target enzyme, researchers can rationally design modifications to the this compound scaffold to improve binding affinity and selectivity. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of a series of derivatives with their observed biological activity, leading to predictive models that can accelerate the discovery of new bioactive molecules. The integration of these computational approaches with high-throughput screening and traditional synthetic chemistry will be crucial for unlocking the full potential of this compound.

Development of Sustainable and Economically Viable Production Processes

For any chemical compound to have a significant impact, its synthesis must be both sustainable and economically viable on a larger scale. marketpublishers.com Future research should therefore focus on developing production processes for this compound that minimize environmental impact and are cost-effective.

This includes the exploration of greener solvents, the reduction of waste through atom-economical reactions, and the development of recyclable catalysts. researchgate.net For example, aqueous process chemistry for the preparation of aryl sulfonyl chlorides has been shown to offer significant environmental benefits and can be readily scaled up. acs.org Investigating similar aqueous-based routes for the synthesis of this compound could be a promising direction.

Furthermore, process optimization using statistical methods like Design of Experiments (DoE) can help in identifying the optimal reaction conditions to maximize yield and purity while minimizing energy consumption and by-product formation. researchgate.net The development of continuous flow processes for the synthesis of sulfonyl chlorides also offers advantages in terms of safety, efficiency, and scalability. researchgate.net

Discovery of Undiscovered Reactivity Modes and Transformations

The unique combination of a fluorinated pyridazine ring and a sulfonyl chloride group suggests that this compound may exhibit novel reactivity patterns that are yet to be explored. While the conversion of sulfonyl chlorides to sulfonamides is a well-established transformation, other less common reactions could be investigated. nih.gov

For example, the sulfonyl chloride group can participate in various coupling reactions, acting as a source of an arylsulfonyl radical or as a leaving group in transition metal-catalyzed cross-coupling reactions. nih.gov The electron-deficient nature of the pyridazine ring could influence the regioselectivity and efficiency of these transformations.

Future research could also focus on the reactivity of the fluorine atom. Nucleophilic aromatic substitution (SNAr) reactions at the fluorine-bearing carbon could provide a route to a variety of new derivatives with diverse functionalities. The interplay between the reactivity of the sulfonyl chloride and the fluorine atom could lead to complex and interesting chemical transformations, opening up new avenues for the synthesis of novel heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products